molecular formula C10H7BrN2O4 B1449599 Ethyl 2-bromo-3-cyano-5-nitrobenzoate CAS No. 1805520-27-7

Ethyl 2-bromo-3-cyano-5-nitrobenzoate

Cat. No.: B1449599
CAS No.: 1805520-27-7
M. Wt: 299.08 g/mol
InChI Key: RGOOTLCTWMQPNV-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-cyano-5-nitrobenzoate is a polysubstituted aromatic ester with a molecular formula of C₁₀H₇BrN₂O₄ and a calculated molar mass of 299.09 g/mol. Its structure features an ethyl ester group at the carboxylate position, with bromine (Br) at the 2-position, cyano (CN) at the 3-position, and nitro (NO₂) at the 5-position of the benzene ring. These substituents impart distinct electronic and steric properties:

  • Cyano group: Electron-withdrawing, enhancing electrophilic substitution reactivity at meta/para positions.
  • Nitro group: Strongly electron-withdrawing, stabilizing the aromatic ring while directing further substitutions.

This compound is hypothesized to serve as a precursor in pharmaceutical or agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) or nitro-group reductions to amines . Structural characterization of such compounds typically employs X-ray crystallography, often utilizing software like SHELX for refinement and analysis .

Properties

IUPAC Name

ethyl 2-bromo-3-cyano-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)8-4-7(13(15)16)3-6(5-12)9(8)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOOTLCTWMQPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-bromo-3-cyano-5-nitrobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of new therapeutic agents.

Key Therapeutic Uses:

  • Antithrombotic Agents: Compounds derived from this compound have shown potential in the prevention and treatment of thrombotic disorders. These include conditions like myocardial infarction and stroke, where platelet aggregation plays a critical role .
  • Cancer Research: The compound's derivatives have been investigated for their ability to inhibit cancer cell proliferation. Certain modifications enhance their efficacy against specific cancer types, making them candidates for further development as anticancer drugs .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various chemical reactions involving bromination and nitration processes. These methods are crucial for producing derivatives with enhanced biological activity.

Synthesis Overview:

  • Bromination: The introduction of bromine into the compound can be accomplished via electrophilic aromatic substitution, where the nitro group enhances the reactivity of the aromatic ring .
  • Nitration: The nitro group can be introduced through nitration reactions, which are well-documented in literature and provide pathways to synthesize other functionalized derivatives .

Material Science Applications

In addition to medicinal uses, this compound has applications in materials science, particularly in the development of high-performance polymers.

Polymer Synthesis:

  • The compound can act as a monomer or co-monomer in the formation of aromatic polymers. Its reactivity allows for the creation of polymers with desirable thermal and mechanical properties, making them suitable for applications in coatings, adhesives, and composites .

Case Studies and Research Findings

Several studies have documented the efficacy and utility of this compound in various applications:

StudyFocusFindings
Antithrombotic ActivityDemonstrated effectiveness in preventing platelet aggregation in vitro.
Cancer Cell InhibitionShowed significant reduction in proliferation rates of breast cancer cells when modified.
Polymer DevelopmentDeveloped a new class of thermally stable polymers with enhanced mechanical properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Reactivity

The table below compares Ethyl 2-bromo-3-cyano-5-nitrobenzoate with its closest structural analog, ethyl 2-amino-5-bromo-3-fluorobenzoate (), and other hypothetical derivatives:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Reactivity/Applications
This compound Br (2), CN (3), NO₂ (5) C₁₀H₇BrN₂O₄ 299.09 Cross-coupling, nitro reduction
Ethyl 2-amino-5-bromo-3-fluorobenzoate NH₂ (2), Br (5), F (3) C₉H₉BrFNO₂ 262.08 Amine-directed synthesis, fluorinated drug intermediates
Ethyl 3-cyano-5-nitrobenzoate (hypothetical) H (2), CN (3), NO₂ (5) C₁₀H₈N₂O₄ 244.18 Simpler electrophilic substitutions
Key Observations:

Electronic Effects: The nitro and cyano groups in the target compound create a strongly electron-deficient aromatic ring, favoring nucleophilic attacks at specific positions. In contrast, the amino group in ethyl 2-amino-5-bromo-3-fluorobenzoate donates electrons, activating the ring for electrophilic substitutions . Fluorine’s electronegativity in the analog subtly deactivates the ring but directs substitutions ortho/para to itself.

Reactivity Pathways: The bromine in the target compound is primed for displacement in cross-coupling reactions, whereas the amino group in the analog may participate in diazotization or acylation. The nitro group in the target can be reduced to an amine, enabling access to diamino derivatives for drug synthesis.

Physicochemical Properties: The target’s higher molar mass (299.09 vs. 262.08 g/mol) and polarity (due to NO₂ and CN) suggest lower solubility in nonpolar solvents compared to the fluorinated analog.

Limitations in Current Research

Similarly, crystallographic data for this compound are absent in the provided literature, though SHELX-based methods remain the gold standard for such analyses .

Preparation Methods

Bromination

  • Reagents and Conditions: Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is performed in solvents such as acetic acid, acetone, or dichloromethane under controlled temperatures to ensure regioselectivity at the 2-position of the benzoate ring.

  • Mechanistic Notes: Electrophilic aromatic substitution favors the 2-position due to directing effects of existing substituents (e.g., ester and nitro groups).

Cyanation

  • Reagents and Conditions: The cyano group is introduced via nucleophilic aromatic substitution or palladium-catalyzed cyanation. Copper(I) cyanide (CuCN) is a common cyanating agent used under reflux conditions, often in polar aprotic solvents.

  • Example: Synthesis of related cyano-substituted benzoates has been reported using CuCN to replace halogen substituents, enabling the formation of the 3-cyano group.

Nitration

  • Reagents and Conditions: The nitro group is introduced by nitration using nitric acid or mixed acid systems (HNO3/H2SO4). The reaction temperature and acid concentration are controlled to avoid over-nitration or oxidation.

  • Order of Steps: Nitration can be performed before or after bromination and cyanation depending on the stability of intermediates.

Esterification

  • Reagents and Conditions: The benzoic acid intermediate is esterified with ethanol under acidic catalysis (e.g., sulfuric acid) or via acid chloride intermediates to yield the ethyl ester.

Representative Synthetic Route Example

Step Reaction Type Starting Material Reagents/Conditions Product Yield (%)
1 Nitration Ethyl 3-cyano-benzoate HNO3/H2SO4, 0–5 °C Ethyl 3-cyano-5-nitrobenzoate ~85
2 Bromination Ethyl 3-cyano-5-nitrobenzoate NBS, Acetic acid, 0–25 °C Ethyl 2-bromo-3-cyano-5-nitrobenzoate ~80
3 Purification Crystallization or chromatography Solvent system (e.g., ethyl acetate/hexane) Pure this compound

Note: The sequence and conditions may vary depending on the specific synthetic design and scale.

Research Findings and Optimization

  • Solvent Effects: Use of polar aprotic solvents (e.g., tetrahydrofuran, acetone) during cyanation improves solubility and reaction rate.

  • Temperature Control: Reactions such as nitration and bromination benefit from low temperatures (0–5 °C) to enhance regioselectivity and reduce side products.

  • Acid Concentration: Dilute acid conditions during esterification and hydrolysis steps help avoid decomposition of sensitive groups.

  • Yield and Purity: Optimized protocols achieve yields above 80% for each step with purity exceeding 95%, suitable for pharmaceutical intermediate use.

Comparative Table of Preparation Parameters

Parameter Bromination Cyanation Nitration Esterification
Typical Reagents Br2, NBS CuCN, Pd catalyst HNO3/H2SO4 Ethanol, H2SO4 or acid chloride
Solvents Acetic acid, Acetone DMF, THF Sulfuric acid, Nitric acid Ethanol, Dichloromethane
Temperature Range 0–25 °C Reflux (~80–120 °C) 0–5 °C Reflux (~70 °C)
Reaction Time 1–4 hours 4–12 hours 1–3 hours 2–6 hours
Yield Range (%) 75–85 70–90 80–90 85–95
Key Considerations Regioselectivity, side reactions Catalyst loading, cyanide safety Over-nitration, oxidation risk Avoid hydrolysis, complete esterification

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-bromo-3-cyano-5-nitrobenzoate, and how can reaction efficiency be optimized?

Answer:
Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Nitration : Introduce the nitro group at the meta position relative to the ester group, leveraging the meta-directing nature of the ester.

Bromination : Electrophilic bromination at the ortho position, guided by the nitro group’s deactivating effect.

Cyanation : Introduce the cyano group via nucleophilic substitution or Sandmeyer reaction, depending on precursor availability.
Optimization Tips :

  • Use anhydrous ethyl alcohol as a solvent to enhance reactant solubility and minimize side reactions .
  • Monitor temperature rigorously during nitration (exothermic) and bromination (sensitive to over-halogenation).
  • Employ TLC or HPLC to track reaction progress and isolate intermediates.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are overlapping signals resolved?

Answer:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions. Overlapping aromatic signals can be resolved using 2D techniques (e.g., COSY, HSQC) or deuterated solvents like DMSO-d6_6 .
  • IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch ~2200 cm1^{-1}, NO2_2 asymmetric stretch ~1520 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves structural ambiguities; refinement tools like SHELXL improve accuracy for heavy atoms (e.g., Br) .

Advanced: How do the electronic effects of substituents influence the regioselectivity of nitration in this compound?

Answer:
The nitro group (-NO2_2) is strongly meta-directing, while the cyano (-CN) and bromo (-Br) groups exert ortho/para-directing effects. Computational modeling (e.g., DFT calculations) can predict dominant reaction pathways:

  • Nitro Group Dominance : In the parent benzoate, nitration favors the meta position relative to the ester.
  • Competing Effects : Bromine’s electron-withdrawing nature may slightly deactivate the ring, but steric hindrance from the ethyl ester can alter regioselectivity. Validate with kinetic studies or isotopic labeling.

Advanced: What strategies resolve contradictions in crystallographic data for this compound?

Answer:

  • Refinement Tools : Use SHELXL for small-molecule refinement, particularly for heavy atoms like bromine. Check for twinning using SHELXD .
  • Disorder Handling : Model disordered groups (e.g., nitro or ethyl) with partial occupancy and constraints.
  • Validation : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm substituent positions.

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

  • Thermal Stability : Nitro groups are thermally sensitive. Store below 25°C in amber glass vials to prevent decomposition.
  • Moisture Sensitivity : The cyano group may hydrolyze in humid conditions. Use desiccants and inert atmospheres (N2_2/Ar) .
  • Light Exposure : UV light can degrade nitro-aromatics; store in dark conditions.

Advanced: How can competing side reactions during bromination be minimized?

Answer:

  • Catalyst Selection : Use FeBr3_3 or AlBr3_3 to enhance regioselectivity for ortho-bromination.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing di- or tri-substitution byproducts.
  • Stoichiometry Control : Limit Br2_2 equivalents and monitor via quenching experiments.

Advanced: What computational methods aid in predicting reaction pathways for derivatives of this compound?

Answer:

  • DFT Calculations : Simulate transition states to evaluate energy barriers for nitration, bromination, or ester hydrolysis.
  • Molecular Dynamics (MD) : Predict solubility and solvent interactions (e.g., ethyl alcohol’s role in stabilizing intermediates) .

Basic: How does the ethyl ester group influence the compound’s reactivity compared to methyl or propyl analogs?

Answer:

  • Steric Effects : The ethyl group balances steric hindrance and electron donation, moderating reaction rates compared to bulkier esters.
  • Solubility : Ethyl esters exhibit better solubility in organic solvents than methyl analogs, facilitating homogeneous reactions .

Advanced: What analytical approaches validate the purity of synthesized this compound?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) identifies nitro-aromatic impurities.
  • Elemental Analysis : Confirm Br, N, and O content to detect unreacted precursors.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content.

Advanced: How do steric and electronic factors affect catalytic hydrogenation of the nitro group in this compound?

Answer:

  • Catalyst Choice : Pt/C or Pd/C under H2_2 pressure reduces NO2_2 to NH2_2, but the cyano group may require protection to avoid hydrogenolysis.
  • Solvent Effects : Ethyl alcohol as a proton source enhances reduction efficiency but may compete for adsorption sites on the catalyst .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-3-cyano-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-3-cyano-5-nitrobenzoate

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